

Spectroscopic Profile of 2-Bromothiazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromothiazole-4-carbaldehyde

Cat. No.: B1287911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-bromothiazole-4-carbaldehyde** (CAS No. 5198-80-1). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. It also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for the characterization of this and similar heterocyclic aldehydes.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-bromothiazole-4-carbaldehyde**. These values are predicted based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.9 - 10.1	Singlet (s)	Aldehyde proton (-CHO)
~8.0 - 8.3	Singlet (s)	Thiazole ring proton (H5)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
~185 - 195	Aldehyde carbonyl carbon (C=O)
~150 - 155	Thiazole ring carbon (C4)
~145 - 150	Thiazole ring carbon (C2)
~125 - 130	Thiazole ring carbon (C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (thiazole ring)
~2850 and ~2750	Medium, distinct	C-H stretch (aldehyde)
~1710 - 1685	Strong	C=O stretch (aldehyde carbonyl)
~1600 - 1450	Medium to Strong	C=C and C=N stretching (thiazole ring)
~1200 - 1000	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value	Interpretation
191/193	Molecular ion peak $[M]^+$ with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio)
162/164	Fragment ion corresponding to the loss of the formyl group (-CHO)
112	Fragment ion corresponding to the loss of bromine
84	Fragment ion corresponding to the loss of both bromine and the formyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **2-bromothiazole-4-carbaldehyde** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.
- Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of

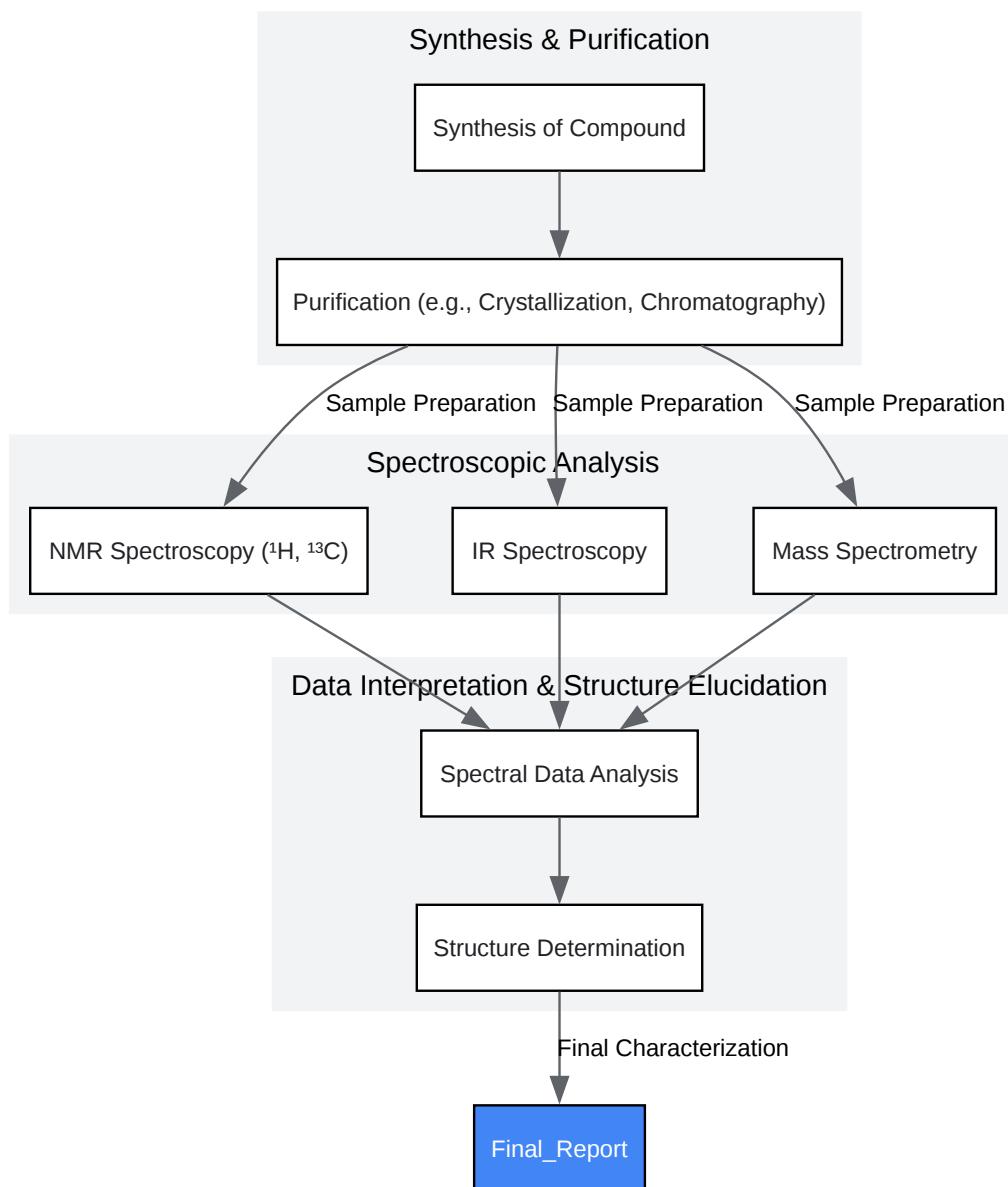
scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative amount of the crystalline **2-bromothiazole-4-carbaldehyde** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Place the ATR accessory into the sample compartment of the FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of **2-bromothiazole-4-carbaldehyde** in a suitable volatile solvent such as methanol or acetonitrile.

- **Instrumentation:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.
- **Data Acquisition:**
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
 - For EI, a standard electron energy of 70 eV is typically used.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution of the molecular ion peak is crucial for confirming the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromothiazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1287911#2-bromothiazole-4-carbaldehyde-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com